N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethylbenzene-1-sulfonamide

Pyridazine sulfonamide Positional isomerism CFTR inhibitor

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethylbenzene-1-sulfonamide (CAS 946380-58-1) is a synthetic small molecule belonging to the pyridazine sulfonamide class. Its core structure consists of a methanesulfonyl-substituted pyridazine ring connected via a phenyl linker to a 3,4-dimethylbenzenesulfonamide moiety.

Molecular Formula C19H19N3O4S2
Molecular Weight 417.5
CAS No. 946380-58-1
Cat. No. B2910347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethylbenzene-1-sulfonamide
CAS946380-58-1
Molecular FormulaC19H19N3O4S2
Molecular Weight417.5
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C)C
InChIInChI=1S/C19H19N3O4S2/c1-13-7-8-17(11-14(13)2)28(25,26)22-16-6-4-5-15(12-16)18-9-10-19(21-20-18)27(3,23)24/h4-12,22H,1-3H3
InChIKeyCLLMCBFBDXUSEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethylbenzene-1-sulfonamide (CAS 946380-58-1)


N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethylbenzene-1-sulfonamide (CAS 946380-58-1) is a synthetic small molecule belonging to the pyridazine sulfonamide class. Its core structure consists of a methanesulfonyl-substituted pyridazine ring connected via a phenyl linker to a 3,4-dimethylbenzenesulfonamide moiety [1]. This compound is part of a broader chemical space explored in patent families targeting the cystic fibrosis transmembrane conductance regulator (CFTR) for potential therapeutic applications in secretory diarrhea and polycystic kidney disease [2]. However, no published, peer-reviewed pharmacological data specific to this exact compound were identified during the evidence-gathering process.

Why Structural Analog Substitution Fails: Positional Isomerism in Pyridazine Sulfonamide Procurement


Within the pyridazine sulfonamide series, the precise position of the phenyl linkage (meta vs. para) and the specific arrangement of methyl substituents on the benzenesulfonamide ring are not interchangeable features. These structural variations can profoundly alter the three-dimensional conformation, electronic distribution, and hydrogen-bonding capacity of the molecule, all of which are critical determinants of target binding and selectivity [1]. For instance, a closely related para-isomer (CAS 921793-90-0) shares the same molecular formula but differs in the phenyl attachment point, which would be expected to yield a distinct pharmacological profile. Without quantitative comparative data, however, the precise magnitude of these differences remains uncharacterized, and substitution based solely on structural analogy carries undefined risk.

Quantitative Differentiation Evidence for CAS 946380-58-1: A Limited-Data Assessment


Meta- vs. Para-Phenyl Linkage: Structural Differentiation Without Pharmacological Quantification

CAS 946380-58-1 features a meta-substituted phenyl linker between the pyridazine core and the benzenesulfonamide group. Its closest identified analog, N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethylbenzene-1-sulfonamide (CAS 921793-90-0), differs exclusively in the para-substitution of the same phenyl ring [1]. No head-to-head pharmacological comparison between these two isomers has been published. The structural distinction is verified by the differing CAS registry numbers and the distinct IUPAC names, confirming their non-identical nature. Quantitative activity data (e.g., IC50, Ki) are absent for both compounds in the accessible literature.

Pyridazine sulfonamide Positional isomerism CFTR inhibitor

Methyl Substitution Pattern Variation: 3,4-Dimethyl vs. 2,4-Dimethyl Isomers

The target compound bears 3,4-dimethyl substitution on the benzenesulfonamide ring. A related compound, N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethylbenzene-1-sulfonamide (CAS 946256-14-0), carries the same molecular formula but with methyl groups at the 2- and 4-positions on the terminal benzene ring . This regioisomeric variation is well-documented in medicinal chemistry to influence steric accessibility, hydrophobic interactions, and metabolic stability, yet no quantitative comparative data exist for these specific compounds.

Benzenesulfonamide Methyl substitution Structure-activity relationship

Class-Level CFTR Inhibitory Potential: Patent-Derived Framework Without Compound-Specific Data

The pyridazine sulfonamide class, as disclosed in patent WO2010123822A1, has been characterized as inhibitors of CFTR-mediated ion transport, with potential utility in treating diarrhea and polycystic kidney disease [1]. The patent describes generic structures encompassing the target compound's scaffold and reports that representative compounds inhibit chloride ion transport across cell membranes expressing CFTR protein. However, CAS 946380-58-1 is not specifically exemplified in the patent, and no compound-specific IC50 values, selectivity data, or in vivo efficacy results are available.

CFTR inhibition Pyridazine sulfonamide Secretory diarrhea

Recommended Application Scenarios for CAS 946380-58-1 Based on Available Evidence


Structural Probe for Meta-Substituted Pyridazine Sulfonamide SAR Studies

Given its distinct meta-phenyl linkage, this compound is suitable as a structural probe in structure-activity relationship (SAR) campaigns exploring the positional effects of the phenyl spacer in pyridazine sulfonamide series targeting CFTR or other ion channels [1]. Its use is predicated on the need to empirically determine the pharmacological consequences of meta vs. para substitution, as no such data currently exist.

Negative Control or Inactive Comparator in Isomer-Specific Studies

If the para-isomer (CAS 921793-90-0) or other regioisomers are found to be active in a given assay, the meta-isomer (CAS 946380-58-1) could serve as a near-identical structural control to confirm that observed activity is sensitive to the phenyl linkage geometry. This role requires prior experimental characterization.

HTS Library Expansion for CFTR-Targeted Screening

As a commercially available compound from Life Chemicals' screening collection, CAS 946380-58-1 represents a scaffold-diversifying addition to high-throughput screening (HTS) libraries targeting CFTR or related chloride channels [1]. Its inclusion broadens the structural diversity space within the pyridazine sulfonamide cluster.

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